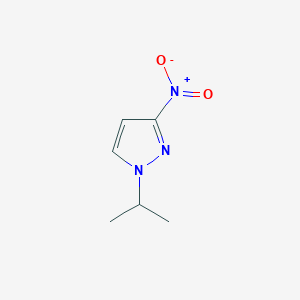

1-Isopropyl-3-nitro-1H-pyrazole

Description

Overview of Nitro-Substituted Pyrazoles

The introduction of one or more nitro groups onto the pyrazole (B372694) ring gives rise to nitro-substituted pyrazoles, a class of compounds with distinct and powerful characteristics. The presence of the nitro group, a strong explosophore, significantly increases the density and nitrogen content of the molecule while improving the oxygen balance. nih.govresearchgate.net These features are highly desirable in the field of energetic materials, and consequently, many nitro-pyrazoles are investigated for their potential as explosives, propellants, and pyrotechnics. nih.govacs.org

Nitro-pyrazoles are noted for their high heat of formation, good thermal stability, and often lower sensitivity to impact and friction compared to other classes of explosives. nih.govacs.org The position of the nitro group on the pyrazole ring (e.g., 3-nitro, 4-nitro) as well as other substitutions on the ring can be tailored to fine-tune the energetic properties of the resulting compound. nih.gov For instance, compounds such as 3-nitropyrazole (3-NP) and 4-nitropyrazole (4-NP) are important intermediates in the synthesis of more complex energetic materials like 3,4-dinitropyrazole (DNP). nih.govguidechem.com

The synthesis of nitro-pyrazoles is typically achieved through the direct nitration of a pyrazole ring using nitrating agents like a mixture of nitric acid and sulfuric acid. nih.govresearchgate.net Researchers have also explored various synthetic routes, including the thermal rearrangement of N-nitropyrazole to yield C-nitropyrazoles like 3-NP. nih.govresearchgate.net

Historical Context and Evolution of Pyrazole Research

The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first coined by the German chemist Ludwig Knorr in 1883. mdpi.comwikipedia.orgresearchgate.net Shortly after, in 1889, Edward Buchner accomplished the first synthesis of the pyrazole compound itself. mdpi.comglobalresearchonline.net One of the earliest and most classical methods for pyrazole synthesis, the reaction of acetylene (B1199291) with diazomethane (B1218177), was developed by Hans von Pechmann in 1898. wikipedia.org

For many decades, pyrazoles were primarily of academic and synthetic interest. A significant milestone occurred in 1959 with the isolation of the first naturally occurring pyrazole derivative, 1-pyrazolyl-alanine, from watermelon seeds. wikipedia.orgresearchgate.net This discovery highlighted the presence of this heterocyclic system in nature and spurred further investigation into its biological roles. nih.gov The field has since expanded dramatically, with research focusing on the development of novel synthetic methods and the exploration of pyrazole derivatives in a vast range of applications, from pharmaceuticals and agrochemicals to advanced materials. mdpi.comdntb.gov.uanih.gov Continuous research efforts aim to create more efficient, sustainable, and scalable synthesis processes to fully unlock the potential of this versatile heterocyclic scaffold. mdpi.comnumberanalytics.com

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| 1-Isopropyl-3-nitro-1H-pyrazole | C6H9N3O2 |

| Pyrazole | C3H4N2 |

| 1-pyrazolyl-alanine | C6H9N3O2 |

| 3-nitropyrazole (3-NP) | C3H3N3O2 |

| 4-nitropyrazole (4-NP) | C3H3N3O2 |

| 3,4-dinitropyrazole (DNP) | C3H2N4O4 |

| Acetylene | C2H2 |

| Diazomethane | CH2N2 |

| Nitric Acid | HNO3 |

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-1-propan-2-ylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-5(2)8-4-3-6(7-8)9(10)11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVADIEGMRNCQSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Isopropyl 3 Nitro 1h Pyrazole and Analogous Compounds

Classical and Conventional Synthetic Approaches

Traditional methods for pyrazole (B372694) synthesis have been well-established for over a century and continue to be widely used due to their reliability and versatility. These approaches typically involve the construction of the pyrazole ring from acyclic precursors followed by functional group manipulations, such as nitration.

Regioselective Nitration of Pyrazole Derivatives

The direct nitration of a pre-formed pyrazole ring is a common and straightforward method for the synthesis of nitropyrazoles. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the nature of the substituents already present on the pyrazole ring and the reaction conditions.

The synthesis of 1-isopropyl-3-nitro-1H-pyrazole can be envisioned through the nitration of 1-isopropyl-1H-pyrazole. The isopropyl group at the N1 position is an activating group and directs electrophilic substitution primarily to the C4 and C5 positions. However, the introduction of a nitro group at the C3 position can be achieved, often as part of a mixture of isomers. The typical nitrating agent is a mixture of concentrated nitric acid and sulfuric acid. For instance, the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid is a key step in the synthesis of sildenafil, where the nitro group is introduced at the 4-position using a mixture of fuming nitric acid and concentrated sulfuric acid. rsc.org

The synthesis of 3-nitropyrazole (3-NP) itself is often achieved through a two-step process involving the nitration of pyrazole to yield N-nitropyrazole, followed by a thermal rearrangement in an organic solvent like anisole (B1667542) or benzonitrile (B105546) to furnish 3-NP. nih.gov This rearrangement strategy can be a viable route for obtaining 3-nitro substituted pyrazoles.

Table 1: Examples of Nitration of Pyrazole Derivatives

| Starting Material | Nitrating Agent | Product(s) | Yield (%) | Reference |

| Pyrazole | HNO₃/Ac₂O/HAc, then heat | 3-Nitropyrazole | 79.3 (total) | researchgate.net |

| 1-Methylpyrazole | HNO₃/TFAA | 1-Methyl-3-nitropyrazole & isomers | - | nih.gov |

| 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid | Fuming HNO₃/H₂SO₄ | 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | - | rsc.org |

| 3-Nitropyrazole | HNO₃/H₂SO₄ | 3,4-Dinitropyrazole | up to 55 | researchgate.net |

Cyclocondensation Reactions of Hydrazines with 1,3-Dicarbonyl Compounds or Equivalents

The Knorr pyrazole synthesis, first reported in 1883, remains one of the most fundamental and widely used methods for constructing the pyrazole ring. This reaction involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. youtube.com

For the synthesis of this compound, isopropylhydrazine would be reacted with a 1,3-dicarbonyl compound bearing a nitro group. A suitable precursor would be nitromalondialdehyde or a related derivative. The regioselectivity of the condensation is a critical factor, especially with unsymmetrical 1,3-dicarbonyls. The reaction of a substituted hydrazine with an unsymmetrical diketone can lead to the formation of two regioisomeric pyrazoles. The outcome is influenced by the steric and electronic properties of the substituents on both reactants and the reaction conditions.

Table 2: Examples of Pyrazole Synthesis via Cyclocondensation

| Hydrazine Derivative | 1,3-Dicarbonyl Compound/Equivalent | Product | Conditions | Yield (%) | Reference |

| Phenylhydrazine | Acetylacetone | 1,3,5-Trimethyl-1-phenylpyrazole | Room Temperature, Ionic Liquid | Good to Moderate | - |

| Hydrazine Hydrate (B1144303) | α,β-Unsaturated Carbonyls | Substituted Pyrazoles | - | - | dergipark.org.tr |

| Arylhydrazines | 2-(Trifluoromethyl)-1,3-diketones | 1-Aryl-3(5)-trifluoromethylpyrazoles | Aprotic dipolar solvents | - | - |

[3+2] Cycloaddition Reactions Involving Diazo Compounds

The [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition, is a powerful tool for the synthesis of five-membered heterocyclic rings, including pyrazoles. In this approach, a 1,3-dipole reacts with a dipolarophile. For pyrazole synthesis, diazoalkanes are commonly used as the 1,3-dipole, reacting with alkynes or alkenes.

To synthesize this compound via this method, one could envision the reaction of a diazoalkane with a nitro-substituted alkene or alkyne, or the reaction of a nitro-substituted diazo compound with an appropriate dipolarophile. For example, the reaction of diazomethane (B1218177) with nitroalkenes can lead to pyrazoline intermediates, which can then be oxidized to pyrazoles. wikipedia.org The synthesis of CN-pyrazoles has been achieved through the [3+2] cycloaddition of nitroolefins and diazoacetonitrile. researchgate.net The spontaneous rearrangement of diazopropene to pyrazole has also been studied, highlighting the intramolecular cyclization potential of diazo compounds. rsc.org

Reaction Pathways via Propargyl Alcohol Derivatives

Propargyl alcohols are versatile building blocks in organic synthesis and can be used to construct pyrazole rings. One-pot methods have been developed for the synthesis of 3,5-disubstituted 1H-pyrazoles starting from propargylic alcohols. thieme-connect.deorganic-chemistry.org This typically involves an acid-catalyzed propargylation of a protected hydrazine followed by a base-mediated 5-endo-dig cyclization.

A patent describes a method for preparing pyrazole derivatives from propargyl alcohol derivatives, a halogen source, and a hydrazine compound. The reaction proceeds through a series of steps including a Meyer-Schuster rearrangement, halogenation, and cyclization, with yields up to 91%. google.com Another approach involves the reaction of terminal alkynes with aldehydes to form propargyl alcohols, which are then treated with iodine and subsequently with hydrazines to yield 3,5-disubstituted pyrazoles with high regioselectivity. organic-chemistry.org

Cyclization of Cyanide with Hydrazine Hydrate

The reaction of compounds containing a cyanide group (nitriles) with hydrazine hydrate provides another route to pyrazole derivatives, particularly aminopyrazoles. For instance, the reaction of 2,3-butadienenitrile, derived from 2,3-dichloropropene and hydrocyanic acid, with hydrazine yields 5-amino-3-methylpyrazole. google.com

A green synthesis approach for pyrazolo[3,4-b]pyridine derivatives involves the microwave irradiation of an enaminonitrile with hydrazine hydrate, affording the product in high yield (94.1%). nih.gov While this method primarily leads to aminopyrazoles, subsequent functional group transformations could potentially introduce a nitro group.

Modern and Sustainable Synthetic Methodologies

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods in organic chemistry. These modern approaches aim to reduce reaction times, energy consumption, and the use of hazardous reagents and solvents.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The synthesis of pyrazole derivatives has been successfully achieved using microwave-assisted methods, often leading to significantly reduced reaction times and improved yields compared to conventional heating. dergipark.org.trnih.govijpsjournal.commdpi.com For example, the condensation of chalcones with hydrazine hydrate under microwave irradiation provides a rapid and efficient route to pyrazoles. nih.gov The synthesis of dihydro-pyrazoles from dibenzalacetones and substituted hydrazines has also been optimized using microwave irradiation, with reactions completing in 30 minutes at 75°C. mdpi.com

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, scalability, and process control. The synthesis of pyrazoles has been adapted to flow chemistry systems, allowing for the safe handling of hazardous intermediates like diazoalkanes and enabling multistep telescoped syntheses. mdpi.comgalchimia.comnih.gov A flow process for the synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and hydroamination has been reported. rsc.org Furthermore, a two-stage flow synthesis of pyrazoles from acetophenones has been developed, demonstrating the versatility of this technology. galchimia.com

Green Synthesis: The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. This includes the use of environmentally benign solvents (like water), catalyst-free conditions, and energy-efficient methods. nih.goviiardjournals.org A green synthesis of pyrazole derivatives has been reported using a 1,3-dipolar cycloaddition reaction of phenyl hydrazones with benzoquinone under mild, base-catalyzed conditions at room temperature. iiardjournals.org

Table 3: Comparison of Conventional and Modern Synthetic Approaches for Pyrazoles

| Methodology | Key Advantages | Typical Conditions |

| Conventional Heating | Well-established, versatile | Hours to days, often high temperatures |

| Microwave-Assisted | Rapid reaction times, higher yields | Minutes, controlled temperature and pressure |

| Flow Chemistry | Enhanced safety, scalability, process control | Continuous flow, precise temperature control |

| Green Synthesis | Reduced waste, safer reagents, energy efficient | Room temperature, aqueous media, catalyst-free |

Aqueous-Phase Synthesis Protocols

The use of aqueous media in organic synthesis is a key aspect of green chemistry, aiming to reduce the reliance on volatile and often toxic organic solvents. For the synthesis of pyrazole derivatives, including nitropyrazoles, aqueous-phase protocols offer significant environmental and safety advantages.

One notable example involves a three-component, one-pot process for synthesizing 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives using aldehyde, phenylhydrazine, and malononitrile. jocpr.com This reaction successfully employs aqueous ethanol (B145695) (1:1 v/v) as the solvent, with aluminum chloride (AlCl3) as a catalyst, achieving high yields (79% to 89%) in a short reaction time of up to 30 minutes. jocpr.com While not a direct synthesis of this compound, this method demonstrates the feasibility of using aqueous systems for the multicomponent assembly of highly substituted pyrazoles.

The synthesis of nitropyrazole derivatives in aqueous conditions presents unique challenges and opportunities. The solubility of reactants and intermediates is a critical factor. For instance, studies on 4-nitropyrazole have determined its solubility in various binary solvents, including mixtures of water with n-butanol, n-pentanol, isobutanol, and isoamyl alcohol. researchgate.net The data show that solubility increases with temperature but decreases as the mass fraction of water in the mixture rises. researchgate.net This fundamental data is crucial for designing effective aqueous or semi-aqueous synthetic protocols for related compounds.

Furthermore, the generation of key precursors can be achieved in aqueous solutions. For example, 1-hydroxymethyl-3-nitropyrazole and 1-hydroxymethyl-4-nitropyrazole have been synthesized by reacting the parent nitropyrazole with a 40% aqueous formaldehyde (B43269) solution. mdpi.com These hydroxyalkyl derivatives can serve as versatile intermediates for further functionalization.

| Reactants | Catalyst | Solvent | Product | Yield | Reference |

| Aldehyde, Phenylhydrazine, Malononitrile | AlCl3 | Aqueous Ethanol (1:1 v/v) | 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives | 79-89% | jocpr.com |

| 3-Nitropyrazole, Formaldehyde | - | 40% Aqueous Solution | 1-Hydroxymethyl-3-nitropyrazole | - | mdpi.com |

| 4-Nitropyrazole, Formaldehyde | - | 40% Aqueous Solution | 1-Hydroxymethyl-4-nitropyrazole | - | mdpi.com |

Catalytic Systems in Pyrazole Formation

Catalysis is fundamental to modern organic synthesis, offering pathways to pyrazoles with improved efficiency, selectivity, and milder reaction conditions. Various catalytic systems, including acid, transition-metal, and nano-organocatalysts, have been successfully employed in the synthesis of the pyrazole ring.

The classic Knorr pyrazole synthesis utilizes a catalytic amount of acid to facilitate the condensation reaction between a hydrazine and a 1,3-dicarbonyl compound. jk-sci.com This method remains a robust and widely used strategy for accessing a variety of pyrazole structures. jk-sci.com

Transition-metal catalysts have emerged as powerful tools for pyrazole synthesis.

Nickel-based catalysts : A one-pot synthesis of pyrazoles has been demonstrated using a heterogeneous nickel-based catalyst. mdpi.com This method involves the condensation of various hydrazines, ketones, and aldehydes at room temperature in ethanol, offering an environmentally friendly approach with the catalyst being reusable for up to seven cycles. mdpi.com

Silver-based catalysts : Silver catalysis has been shown to be highly effective for the synthesis of 3-CF3-pyrazoles. mdpi.com Using silver triflate (AgOTf) at a low loading of 1 mol%, the reaction between trifluoromethylated ynones and aryl or alkyl hydrazines proceeds rapidly at room temperature, yielding the desired products with high regioselectivity and in excellent yields (up to 99%). mdpi.com

Copper-based catalysts : Silica-supported copper catalysts have been used for the cycloaddition reaction of sydnones and terminal alkynes to produce 1,4-disubstituted pyrazoles. researchgate.net This methodology has also been adapted to continuous flow systems. researchgate.net

Lewis acid catalysts , such as aluminum chloride (AlCl3), have proven effective in promoting the one-pot synthesis of pyrazole derivatives in aqueous ethanol, as mentioned previously. jocpr.com Additionally, molecular iodine has been used as a catalyst for the synthesis of 4-sulfonyl pyrazoles from N,N-dimethyl enaminones and sulfonyl hydrazines at room temperature. mdpi.com

| Catalyst System | Reactants | Product Type | Key Features | Reference(s) |

| Catalytic Acid | Hydrazine, 1,3-Dicarbonyl Compound | Substituted Pyrazoles | Classic, robust method (Knorr Synthesis). | jk-sci.com |

| Heterogeneous Nickel | Hydrazine, Ketone, Aldehyde | Substituted Pyrazoles | Reusable catalyst, room temperature, environmentally friendly. | mdpi.com |

| Silver Triflate (AgOTf) | Trifluoromethylated Ynone, Hydrazine | 3-CF3-Pyrazoles | High regioselectivity, rapid reaction, high yields. | mdpi.com |

| Silica-Supported Copper | Sydnone, Terminal Alkyne | 1,4-Disubstituted Pyrazoles | Applicable in batch and continuous flow. | researchgate.net |

| Aluminum Chloride (AlCl3) | Aldehyde, Phenylhydrazine, Malononitrile | 5-Amino-pyrazole-4-carbonitriles | Effective in aqueous ethanol, one-pot synthesis. | jocpr.com |

| Molecular Iodine | N,N-Dimethyl Enaminone, Sulfonyl Hydrazine | 4-Sulfonyl Pyrazoles | Transition-metal-free, room temperature. | mdpi.com |

Flow Chemistry Applications for Enhanced Synthesis Efficiency

Flow chemistry, or continuous-flow synthesis, has become a transformative technology in chemical manufacturing, offering significant advantages over traditional batch processing. galchimia.com These benefits include enhanced safety, faster reaction times, improved scalability, and the ability to perform reactions under conditions not easily achievable in batch mode. galchimia.commdpi.com The synthesis of pyrazoles has been a fertile ground for the application of this technology.

A key advantage of flow chemistry is the ability to safely handle hazardous intermediates. For example, the in-situ formation and subsequent consumption of diazoalkanes, which are potentially explosive, can be managed safely in a continuous flow setup. nih.gov This has been applied to the synthesis of pyrazoles through [3+2] cycloaddition reactions, where fluorinated amines are converted to diazoalkanes and reacted in-line to generate highly functionalized pyrazoles. nih.gov

Flow chemistry enables a "tandem" or "assembly-line" approach where intermediates are generated and used in subsequent steps without isolation. galchimia.comnih.gov A two-stage flow process has been developed for the synthesis of substituted pyrazoles from acetophenones. galchimia.com In this setup, the acetophenone (B1666503) first reacts with dimethylformamide dimethyl acetal (B89532) (DMADMF) in a heated coil to form an enaminone intermediate, which is then immediately mixed with a hydrazine solution in a second reactor to yield the pyrazole product. galchimia.com

This technology significantly reduces reaction times. In one case, the synthesis of pyrazolopyrimidinone (B8486647) derivatives, which took 9 hours in a batch process, was completed in just 16 minutes under flow conditions, while achieving similar yields. mdpi.com

The table below illustrates the efficiency gains of flow chemistry compared to batch methods for pyrazole synthesis.

| Synthesis | Method | Reaction Time | Yield | Key Advantage | Reference |

| Pyrazolopyrimidinones | Batch | 9 hours | ~80-85% | - | mdpi.com |

| Pyrazolopyrimidinones | Flow | 16 minutes | 80-85% | Drastic reduction in reaction time. | mdpi.com |

| Substituted Pyrazoles from Acetophenones | Flow (Tandem) | ~12 minutes (total residence time) | High | Integration of synthesis steps, no isolation of intermediate. | galchimia.com |

| Fluorinated Pyrazoles via Diazoalkanes | Flow (Assembly Line) | 31.7 minutes (total residence time for 4-step synthesis) | - | Safe handling of hazardous intermediates, rapid diversification. | nih.gov |

Reaction Mechanisms and Chemical Transformations of 1 Isopropyl 3 Nitro 1h Pyrazole

Electrophilic Aromatic Substitution on the Pyrazole (B372694) Ring System

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In pyrazoles, the ring is considered electron-rich, making it susceptible to attack by electrophiles. researchgate.net However, the presence of a pyridine-type nitrogen atom and a strong electron-withdrawing nitro group deactivates the ring towards electrophilic attack. researchgate.net

The nitration of pyrazoles, a classic example of EAS, is typically achieved using a mixture of nitric and sulfuric acids, which generates the highly electrophilic nitronium ion (NO₂⁺). researchgate.net For N-substituted pyrazoles, such as 1-isopropyl-3-nitro-1H-pyrazole, the position of further substitution is directed by the existing substituents. The isopropyl group at the N1 position is a weak activating group, while the nitro group at the C3 position is a strong deactivating group and a meta-director. Therefore, electrophilic substitution would be expected to occur at the C4 or C5 position, with the C4 position being generally favored in N-substituted pyrazoles. However, the strong deactivating effect of the nitro group at C3 makes further electrophilic substitution on this compound challenging and often requires harsh reaction conditions.

Nucleophilic Substitution Reactions of the Nitro Group

The nitro group in nitroaromatic compounds can, under certain conditions, be displaced by a nucleophile. This nucleophilic aromatic substitution (SNAAr) reaction is particularly favored when the nitro group is located at a position activated by other electron-withdrawing groups. In the case of this compound, the pyrazole ring itself can act as an electron-withdrawing system.

Studies on related nitropyrazoles have shown that the nitro group can undergo nucleophilic substitution. evitachem.com For instance, in 1-methyl-3,4,5-trinitropyrazole, the nitro group at the 5-position is susceptible to substitution by various nucleophiles like thiols, phenols, amines, and NH-azoles. researchgate.net The regioselectivity of these reactions is highly dependent on the reaction conditions and the nature of the nucleophile. researchgate.net While specific studies on this compound are limited, it is plausible that the nitro group could be displaced by strong nucleophiles, although likely requiring forcing conditions due to the absence of additional activating groups. The reaction would proceed through a Meisenheimer-type intermediate, where the aromaticity of the pyrazole ring is temporarily disrupted. nih.gov

Reduction Pathways of the Nitro Group to Amino Functionality

The reduction of a nitro group to an amine is a common and synthetically useful transformation. A variety of reducing agents can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule. commonorganicchemistry.com

For the reduction of the nitro group in this compound to yield 1-isopropyl-1H-pyrazol-3-amine, several methods could be effective:

Catalytic Hydrogenation: This is a widely used method for nitro group reduction. commonorganicchemistry.com Reagents such as hydrogen gas with a palladium-on-carbon (Pd/C) catalyst or Raney nickel are typically effective. commonorganicchemistry.com This method is generally clean and high-yielding.

Metal-Acid Systems: Combinations like iron (Fe) or zinc (Zn) in the presence of an acid (e.g., acetic acid or hydrochloric acid) are classic and cost-effective reagents for nitro group reduction. commonorganicchemistry.com

Other Reducing Agents: Tin(II) chloride (SnCl₂) and sodium sulfide (B99878) (Na₂S) are also known to reduce aromatic nitro groups and can sometimes offer better chemoselectivity in the presence of other reducible functionalities. commonorganicchemistry.com

The general mechanism for the reduction of a nitro group to an amine, as proposed by Haber, involves a stepwise process. The nitro group is first reduced to a nitroso group, then to a hydroxylamino group, and finally to the amine. unimi.it

| Reducing Agent | Conditions | Potential Outcome for this compound |

| H₂/Pd-C | Catalytic | High yield of 1-isopropyl-1H-pyrazol-3-amine |

| Fe/HCl | Stoichiometric | Effective reduction to the corresponding amine |

| SnCl₂/HCl | Stoichiometric | Mild and selective reduction to the amine |

Oxidation Reactions of the Nitro Group

The nitro group is already in a high oxidation state and is generally resistant to further oxidation. The primary focus of oxidation reactions involving nitroaromatic compounds is often on other parts of the molecule. In the case of this compound, the isopropyl group or the pyrazole ring itself would be more susceptible to oxidation under strong oxidizing conditions. However, under specific and often "futile" enzymatic or electrochemical conditions, the nitro group can participate in redox cycling. This process involves a one-electron reduction to a nitro anion radical, which can then be re-oxidized back to the nitro group by molecular oxygen, generating a superoxide (B77818) radical in the process. nih.gov This type of reactivity is more relevant in biological or electrochemical contexts rather than typical synthetic organic chemistry.

Tautomerism and Isomerization Processes within the Pyrazole Ring

For 1H-pyrazoles that are unsubstituted on one of the nitrogen atoms, annular tautomerism is a key characteristic. This involves the migration of a proton between the two ring nitrogen atoms. However, in this compound, the presence of the isopropyl group on the N1 nitrogen atom prevents this type of tautomerism. The structure is "fixed" with the isopropyl group at N1.

Isomerization in this context would primarily refer to the potential for the nitro group to migrate to a different position on the pyrazole ring. While nitro group migrations have been observed in some heterocyclic systems, such as in the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, they typically occur under specific reaction conditions and often involve complex mechanistic pathways. clockss.org There is no evidence to suggest that this compound readily undergoes isomerization under normal conditions.

Electronic Effects of the Nitro Group on Ring Reactivity and Stability

The nitro group is one of the strongest electron-withdrawing groups in organic chemistry. svedbergopen.com Its presence at the C3 position of the pyrazole ring has a profound impact on the electronic properties, reactivity, and stability of this compound.

Deactivation of the Ring: The powerful electron-withdrawing nature of the nitro group significantly deactivates the pyrazole ring towards electrophilic attack. It achieves this through both inductive (-I) and resonance (-M) effects, pulling electron density away from the ring system. This deactivation makes reactions like nitration or halogenation more difficult compared to unsubstituted or alkyl-substituted pyrazoles. researchgate.net

Activation towards Nucleophilic Attack: Conversely, the electron-withdrawing nitro group activates the pyrazole ring towards nucleophilic attack, particularly at the positions ortho and para to it (in this case, the C4 and C5 positions). This increased electrophilicity of the ring carbons can facilitate nucleophilic aromatic substitution reactions, although displacement of a hydrogen atom is generally less favorable than displacement of a good leaving group.

Increased Acidity of Ring Protons: The electron-withdrawing effect of the nitro group increases the acidity of the C-H protons on the pyrazole ring, particularly the proton at the C5 position.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 1-isopropyl-3-nitro-1H-pyrazole is anticipated to exhibit distinct signals corresponding to the isopropyl and pyrazole (B372694) ring protons. The isopropyl group would present as a septet for the methine proton (-CH) and a doublet for the two equivalent methyl groups (-CH₃). The chemical shift of the methine proton would be influenced by the adjacent nitrogen atom of the pyrazole ring. The pyrazole ring itself is expected to show two signals for the vicinal protons, likely appearing as doublets due to spin-spin coupling. The electron-withdrawing nitro group at the C3 position would significantly deshield the adjacent proton at the C4 position, causing it to resonate at a lower field compared to the proton at the C5 position.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-4 (pyrazole) | 8.0 - 8.5 | d | 2-3 |

| H-5 (pyrazole) | 7.0 - 7.5 | d | 2-3 |

| CH (isopropyl) | 4.5 - 5.0 | sept | 6-7 |

| CH₃ (isopropyl) | 1.4 - 1.6 | d | 6-7 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments

The ¹³C NMR spectrum would provide complementary information, revealing the chemical environment of each carbon atom. The carbon atom bearing the nitro group (C3) is expected to be significantly downfield due to the strong electron-withdrawing effect. The other two pyrazole ring carbons (C4 and C5) would also have distinct chemical shifts. The isopropyl group would show two signals: one for the methine carbon and another for the two equivalent methyl carbons.

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C3 (pyrazole) | 150 - 160 |

| C4 (pyrazole) | 110 - 120 |

| C5 (pyrazole) | 130 - 140 |

| CH (isopropyl) | 50 - 60 |

| CH₃ (isopropyl) | 20 - 25 |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS is a powerful technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₆H₉N₃O₂), HRMS would be expected to yield a molecular ion peak corresponding to its exact mass. This data is crucial for confirming the molecular formula and ruling out other potential isobaric structures.

Expected HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 156.0768 |

| [M+Na]⁺ | 178.0587 |

X-ray Crystallography for Solid-State Structure Determination

Should this compound be obtained in a crystalline form suitable for single-crystal X-ray diffraction, this technique would provide the most definitive three-dimensional structural information. The analysis would confirm the connectivity of the atoms, the planarity of the pyrazole ring, and the orientation of the isopropyl and nitro substituents. Key parameters such as bond lengths, bond angles, and torsion angles would be precisely determined, offering an unambiguous depiction of the molecule's solid-state conformation.

Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pca2₁ |

| C-N (nitro) bond length | 1.45 - 1.50 Å |

| N-O (nitro) bond length | 1.20 - 1.25 Å |

| Pyrazole ring bond lengths | 1.32 - 1.38 Å |

| Dihedral angle (pyrazole-nitro) | Variable, depending on packing |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the nitro group's asymmetric and symmetric stretching vibrations. Additionally, characteristic peaks for C-H stretching of the aromatic pyrazole ring and the aliphatic isopropyl group, as well as C=N and N-N stretching of the pyrazole ring, would be observed.

Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric NO₂ stretch | 1520 - 1560 | Strong |

| Symmetric NO₂ stretch | 1340 - 1380 | Strong |

| C-H stretch (aromatic) | 3100 - 3150 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=N stretch (pyrazole) | 1580 - 1620 | Medium |

| N-N stretch (pyrazole) | 1400 - 1450 | Medium |

Computational and Theoretical Studies of 1 Isopropyl 3 Nitro 1h Pyrazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and predicting the reactivity of molecules like 1-isopropyl-3-nitro-1H-pyrazole. DFT calculations, particularly using functionals like B3LYP, are frequently employed to determine the optimized molecular geometry and to understand the distribution of electrons within the molecule. researchgate.netmdpi.com

A key aspect of these calculations is the determination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A larger gap generally implies higher stability and lower reactivity. researchgate.net For nitroaromatic compounds, the presence of the electron-withdrawing nitro group typically lowers the energy of the LUMO, enhancing the molecule's electrophilic character. researchgate.net

Furthermore, DFT calculations can generate an electrostatic potential (ESP) map, which illustrates the charge distribution on the molecular surface. In this compound, the ESP map would be expected to show regions of negative potential around the oxygen atoms of the nitro group and the nitrogen atoms of the pyrazole (B372694) ring, indicating their propensity to interact with electrophiles. Conversely, regions of positive potential would be anticipated around the hydrogen atoms.

Molecular Modeling and Energy Minimization

Molecular modeling techniques, including energy minimization, are crucial for exploring the three-dimensional structure and conformational landscape of this compound. These methods allow for the identification of the most stable geometric arrangements of the atoms in the molecule.

The presence of the isopropyl group attached to the N1 position of the pyrazole ring introduces conformational flexibility. The rotation of the isopropyl group around the C-N bond gives rise to different conformers with varying steric interactions and, consequently, different energies. The barrier to rotation for an isopropyl group can be influenced by the nature of the adjacent ring system. osti.gov

Computational studies on the rotational barriers of isopropyl groups in other heterocyclic systems have shown that the energy differences between conformers can be on the order of a few kcal/mol. osti.gov For this compound, it is anticipated that the most stable conformation would be one that minimizes the steric hindrance between the methyl groups of the isopropyl substituent and the adjacent atoms of the pyrazole ring. While specific rotational barrier energies for this compound are not documented in the literature, they can be calculated using established computational methods.

For N-unsubstituted pyrazoles, annular tautomerism, involving the migration of a proton between the two ring nitrogen atoms, is a key consideration. nih.gov However, in this compound, the N1 position is substituted with an isopropyl group, which precludes the most common form of annular tautomerism.

Nevertheless, it is theoretically possible to consider other tautomeric forms, although they are likely to be significantly less stable. For instance, an aci-nitro tautomer could be envisaged, where a proton from the isopropyl group migrates to one of the oxygen atoms of the nitro group. Theoretical calculations would be necessary to determine the relative energies of such tautomeric forms and to construct the energetic landscape. Studies on related 3-nitropyrazoles indicate that the nitro form is generally the most stable. nih.gov The presence of different tautomers in solution can be influenced by the polarity of the solvent, with more polar solvents potentially stabilizing more polar tautomers. nih.gov

Prediction of Molecular Descriptors Relevant to Chemical Behavior

A variety of molecular descriptors can be calculated using computational methods to predict the chemical behavior of this compound. These descriptors provide quantitative measures of different molecular properties and are often used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies.

For nitroaromatic compounds, several descriptors are particularly relevant:

Electronic Descriptors: As discussed, HOMO and LUMO energies and the HOMO-LUMO gap are fundamental electronic descriptors. Others include dipole moment, polarizability, and various atomic charges. researchgate.net

Topological Descriptors: These are derived from the two-dimensional representation of the molecule and describe its size, shape, and branching.

Quantum Chemical Descriptors: These are derived from the electronic wavefunction and include parameters that describe the molecule's reactivity, such as electrophilicity and nucleophilicity indices.

While a specific table of predicted molecular descriptors for this compound is not available in the current literature, the general trends for nitropyrazoles suggest a high dipole moment and significant electrophilicity due to the nitro group.

Table 1: Examples of Calculable Molecular Descriptors for this compound (Note: The values in this table are illustrative of the types of descriptors that can be calculated and are not based on actual computational results for this specific molecule.)

| Descriptor Category | Descriptor Name | Illustrative Description |

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO | |

| Dipole Moment | Measure of the net molecular polarity | |

| Thermodynamic | Heat of Formation | Enthalpy change when the compound is formed from its constituent elements |

| Gibbs Free Energy | Thermodynamic potential that can be used to calculate the maximum reversible work | |

| Topological | Molecular Weight | Sum of the atomic weights of all atoms in a molecule |

| Wiener Index | A distance-based topological index |

Quantum Chemical Characterization of Reaction Intermediates and Transition States

Quantum chemical calculations are indispensable for elucidating reaction mechanisms by characterizing the structures and energies of reaction intermediates and transition states. wikipedia.org For reactions involving this compound, such as electrophilic or nucleophilic substitution, these calculations can provide a detailed picture of the reaction pathway.

For example, in a potential nitration reaction, DFT could be used to model the approach of the nitrating agent to the pyrazole ring, identify the structure of the Wheland intermediate (a resonance-stabilized carbocation), and calculate the energy of the transition state leading to its formation. researchgate.net The activation energy, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate.

Similarly, for nucleophilic aromatic substitution reactions, where a nucleophile attacks the pyrazole ring, quantum chemical calculations can help to predict the most likely site of attack and the stability of the resulting Meisenheimer-type intermediate. While there are no specific published studies on the reaction intermediates and transition states of this compound, the general principles of pyrazole reactivity, as informed by computational studies on related systems, would apply. mdpi.com

Structure Reactivity and Structure Property Relationships in 1 Isopropyl 3 Nitro 1h Pyrazole Derivatives

Influence of the Isopropyl and Nitro Substituents on Pyrazole (B372694) Ring Chemical Properties

The chemical properties of the pyrazole ring in 1-isopropyl-3-nitro-1H-pyrazole are governed by the interplay of the electronic effects of its two key substituents. The pyrazole ring itself is an aromatic heterocycle with two adjacent nitrogen atoms, one of which is a "pyrrole-like" nitrogen (N1) that contributes its lone pair to the aromatic π-system, and the other is a "pyridine-like" nitrogen (N2) with its lone pair in an sp² orbital, making it basic. youtube.comnih.gov

The isopropyl group at the N1 position is an electron-donating group (EDG) through an inductive effect (+I). This effect increases the electron density on the N1 nitrogen and, by extension, within the pyrazole ring. This enhanced electron density generally makes the ring more susceptible to electrophilic attack compared to an unsubstituted pyrazole, although the primary site of such attacks is still influenced by the directing effects of both nitrogens. nih.gov

Conversely, the nitro group (NO₂) at the C3 position is a powerful electron-withdrawing group (EWG) through both a strong inductive effect (-I) and a resonance effect (-M). researchgate.net This group significantly deactivates the pyrazole ring towards electrophilic substitution by pulling electron density away from the carbon atoms. researchgate.net The C3 and C5 positions of the pyrazole ring are inherently electron-deficient due to the electronegativity of the adjacent nitrogen atoms, and the presence of a nitro group at C3 exacerbates this effect, making this position and the adjacent C4 and C5 positions less reactive to electrophiles and more susceptible to nucleophilic attack. researchgate.netnih.gov

Regioisomeric Effects on Compound Stability and Chemical Behavior

The specific placement of substituents on the pyrazole ring, known as regioisomerism, has a profound impact on the compound's stability and chemical behavior. When considering this compound, its properties are distinct from its regioisomers, such as 1-isopropyl-4-nitro-1H-pyrazole and 1-isopropyl-5-nitro-1H-pyrazole.

The relative stability of nitropyrazole isomers is a critical factor, particularly in the context of energetic materials, where thermal stability is paramount. researchgate.net Studies on various nitropyrazole systems have shown that regioisomeric modulation can significantly affect properties like density, thermal stability, and sensitivity. researchgate.netresearchgate.netbit.edu.cn For example, comparing isomers of highly nitrated pyrazoles reveals major differences in decomposition temperature and sensitivity to impact and friction, directly attributable to their different molecular structures. nih.gov

In the case of N-alkylated nitropyrazoles, the position of the nitro group relative to the alkyl group and the second nitrogen atom influences intramolecular and intermolecular forces.

This compound: The nitro group is adjacent to the pyridine-like N2 atom. This proximity can lead to specific electronic interactions and steric hindrance that affect how the molecule packs in a solid state and interacts with reagents in solution.

1-Isopropyl-4-nitro-1H-pyrazole: With the nitro group at the C4 position, it is symmetrically flanked by two carbon atoms. This isomer often exhibits different crystalline packing and solubility compared to the 3- or 5-nitro isomers. fu-berlin.de The C4 position is the most electron-rich in the pyrazole ring, and placing a strong EWG here significantly alters the electronic distribution. researchgate.net

1-Isopropyl-5-nitro-1H-pyrazole: In this isomer, the nitro group is adjacent to the substituted N1 nitrogen. The steric bulk of the isopropyl group can influence the orientation of the nitro group, potentially affecting its coplanarity with the pyrazole ring and thus its resonance effect. researchgate.net Research on related systems shows that the synthesis of 1,5-disubstituted pyrazoles can be challenging and often requires specific reaction conditions to control regioselectivity. nih.gov

Impact of Nitro Group Position and Substitution on Derived Chemical Properties

The position of the nitro group is a key determinant of the chemical properties of nitropyrazoles. Selectivity in reactions involving nitropyrazoles often depends on the nitro group's location, the nature of other substituents, and whether the N1 position is substituted. researchgate.net

Placing the nitro group at different positions on the N-isopropyl pyrazole ring leads to distinct chemical characteristics:

C3-Nitro (as in this compound): The C3 position is inherently electron-deficient. researchgate.net A nitro group here further enhances this deficiency, making the C3 carbon a potential site for nucleophilic attack, although displacing the nitro group can be difficult. Nitration of 1-alkylpyrazoles often yields a mixture of isomers, with the 3-nitro product being one of the possibilities. nih.gov

C4-Nitro: The C4 position is the most nucleophilic carbon in the pyrazole ring, making it the most common site for electrophilic substitution like nitration. researchgate.netquora.com Introducing a nitro group at C4 drastically reduces the ring's reactivity towards further electrophilic attack. The presence of substituents at C3 and C5 can influence the packing of 4-nitropyrazoles, which in turn affects their physical properties like sublimation enthalpy. fu-berlin.de

C5-Nitro: The C5 position, like C3, is electron-deficient. The synthesis of a 1,5-substituted pyrazole often involves controlling the cyclocondensation reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound. nih.gov The properties of a 1-isopropyl-5-nitro-1H-pyrazole derivative, such as its reactivity in nucleophilic substitution or reduction, would be distinct from its 3-nitro and 4-nitro counterparts. evitachem.com

The following table summarizes the general influence of the nitro group's position on key chemical properties, based on established principles of pyrazole chemistry.

| Property | C3-Nitro Position | C4-Nitro Position | C5-Nitro Position |

| Ring Reactivity to Electrophiles | Strongly Deactivated | Very Strongly Deactivated | Strongly Deactivated |

| Basicity of N2 Atom | Significantly Reduced | Reduced | Reduced |

| Acidity of Ring C-H Protons | Increased at C4 and C5 | Increased at C3 and C5 | Increased at C3 and C4 |

| Susceptibility to SNAr | Possible under harsh conditions | Generally low | Possible, influenced by N1-substituent |

Design Principles for Analogues and Functionalized Derivatives

The design of analogues based on the this compound scaffold follows principles aimed at fine-tuning specific properties for applications in areas like medicinal chemistry, agrochemicals, or materials science. nih.govguidechem.com

Key design strategies include:

Modification of the N1-Substituent: Replacing the isopropyl group with other alkyl or aryl groups can modulate lipophilicity, steric hindrance, and metabolic stability. For example, introducing longer alkyl chains or functional groups like hydroxyl or azide (B81097) can alter physical properties like melting point and solubility, which is a key strategy in developing energetic materials. mdpi.comnih.gov

Functionalization of the Pyrazole Ring: Introducing additional substituents onto the pyrazole ring is a primary method for creating functional derivatives.

Adding electron-donating groups (e.g., amino, methoxy) could counteract the deactivating effect of the nitro group to some extent, potentially increasing the N2 basicity or altering the regioselectivity of subsequent reactions.

Adding further electron-withdrawing groups (e.g., another nitro group, cyano, or trifluoromethyl) would create highly electron-deficient systems, enhancing properties like density and energy content in materials science or modifying binding affinities in medicinal chemistry. nih.govresearchgate.net The synthesis of dinitro- and trinitropyrazoles is a well-explored area for creating high-density energetic materials. researchgate.net

Chemical Transformation of the Nitro Group: The nitro group itself is a versatile functional handle.

Reduction: The nitro group can be reduced to an amino group (NH₂). This transformation drastically changes the electronic properties, converting a strong EWG into a strong EDG. The resulting aminopyrazole can serve as a precursor for a wide range of other derivatives, such as amides or ureas. researchgate.net

Nucleophilic Substitution: While challenging, the nitro group can sometimes be displaced by strong nucleophiles, allowing for the introduction of different functionalities at the C3 position. evitachem.com

The design of new derivatives is often guided by computational modeling to predict properties like electronic distribution, stability, and potential biological activity before synthesis is attempted. researchgate.net This allows for a more rational approach to developing analogues with desired characteristics.

Applications and Material Science Relevance of 1 Isopropyl 3 Nitro 1h Pyrazole and Its Derivatives

Utility as Key Synthetic Intermediates in Organic Synthesis

1-Isopropyl-3-nitro-1H-pyrazole serves as a versatile building block in organic synthesis. The pyrazole (B372694) core, substituted with both an electron-donating isopropyl group and an electron-withdrawing nitro group, offers multiple reactive sites for the construction of more complex molecules. The presence of the nitro group, in particular, opens up a variety of synthetic transformations.

The synthesis of nitropyrazoles is often a multi-step process. A common method involves the nitration of a pyrazole precursor. For instance, 3-nitropyrazole can be synthesized by the nitration of pyrazole to N-nitropyrazole, followed by a rearrangement in an organic solvent. nih.gov The introduction of the isopropyl group can be achieved through various alkylation techniques.

Key reactions that underscore the utility of nitropyrazole derivatives as synthetic intermediates include:

Nucleophilic Substitution: The nitro group on the pyrazole ring can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups.

Reduction: The nitro group can be readily reduced to an amino group, which can then be further functionalized. This transformation is crucial for the synthesis of various biologically active molecules.

Cyclization Reactions: The reactive sites on the pyrazole ring can participate in cyclization reactions to form fused heterocyclic systems.

These synthetic routes enable the creation of a diverse library of pyrazole derivatives with tailored properties for various applications.

Role in Agrochemical Research and Development

Pyrazole derivatives have established a significant presence in the agrochemical industry, with several commercialized products used as fungicides, herbicides, and insecticides. clockss.org The introduction of a nitro group can enhance the biological activity of these compounds. Research has shown that nitropyrazole derivatives exhibit potent fungicidal and herbicidal properties.

For example, a class of 4-nitropyrazolin-3-ones has been identified as highly potent fungicides against a range of phytopathogenic fungi. mdpi.com While not all commercial fungicides with a pyrazole moiety contain a nitro group, the exploration of nitrated derivatives remains an active area of research for the development of new and more effective crop protection agents. nih.gov

In the realm of herbicides, pyrazole derivatives have also demonstrated significant efficacy. Certain 3-phenylpyrazole derivatives are known to be potent inhibitors of protoporphyrinogen (B1215707) oxidase (Protox), a key enzyme in chlorophyll (B73375) biosynthesis, leading to plant death. clockss.org A patent for pyrazole derivatives for agricultural and horticultural use highlights their potential to control a wide variety of weeds at low doses without causing harm to crops. google.com While specific data on the herbicidal activity of this compound is not extensively documented in publicly available literature, the known herbicidal activity of related pyrazole derivatives suggests its potential in this area.

Applications in Materials Science

The unique electronic and structural properties of nitropyrazole derivatives make them attractive candidates for various applications in materials science, particularly in the development of high-energy materials and fluorescent probes.

Design Principles for High Nitrogen Content Compounds

Compounds with a high nitrogen content are of great interest as energetic materials due to their high heats of formation and the generation of dinitrogen gas upon decomposition, which is an environmentally benign product. Pyrazole-based compounds are considered promising candidates for high-energy-density materials due to their inherent thermal stability and high nitrogen content. nih.gov

The introduction of nitro groups into the pyrazole ring is a key strategy for increasing the energy content of these materials. The synthesis of compounds like 3,4,5-trinitro-1H-pyrazole (TNP) has been a subject of study due to its potential as an energetic material. researchgate.net The design principles for these materials focus on achieving a balance between high energy density and thermal stability. The number and position of the nitro groups on the pyrazole ring significantly influence these properties.

Utilization in Fluorescent Probes and Dyes

Pyrazole derivatives are widely recognized for their excellent photophysical properties and are extensively used in the development of fluorescent probes and dyes for bioimaging and sensing applications. nih.gov Their high synthetic versatility allows for the fine-tuning of their absorption and emission characteristics. researchgate.net

However, the presence of a nitro group can have a quenching effect on fluorescence. Studies on fluorescent pyrazole derivatives have shown that probes bearing a nitro group may favor non-radiative decay pathways, such as internal conversion, over fluorescence. nih.gov This property, while seemingly a drawback, can be ingeniously exploited in the design of "turn-on" fluorescent probes. In such systems, the probe is initially non-fluorescent due to the quenching effect of the nitro group. Upon interaction with a specific analyte, a chemical transformation occurs that removes or alters the electronic properties of the nitro group, thereby restoring fluorescence. This mechanism provides a highly sensitive and selective method for detecting various ions and molecules.

Coordination Chemistry and Ligand Development for Metal Complexes

The nitrogen atoms of the pyrazole ring are excellent coordinating sites for metal ions, making pyrazole derivatives valuable ligands in coordination chemistry. The resulting metal complexes have shown potential in various catalytic and biological applications.

The development of pyrazole-based ligands has led to the synthesis of complexes with interesting structural and electronic properties. While specific research on the coordination chemistry of this compound is not widely reported, the broader class of pyrazole derivatives has been extensively studied as ligands. For instance, the introduction of different substituents on the pyrazole ring can modulate the electron-donating ability of the nitrogen atoms, thereby influencing the stability and reactivity of the resulting metal complexes.

Development as Chemical Biology Tools and Probes

The diverse biological activities of pyrazole derivatives have led to their exploration as chemical biology tools and probes for studying biological systems. Their ability to interact with specific biological targets, such as enzymes and receptors, makes them valuable for understanding disease mechanisms and for the development of new therapeutic agents.

For example, certain pyrazole derivatives have been identified as potent and selective inhibitors of specific kinases, which are key regulators of cellular processes. nih.gov The development of such inhibitors is a major focus in drug discovery. Furthermore, the use of pyrazole-based fluorescent probes, as discussed earlier, is a powerful tool in chemical biology for visualizing and quantifying biological molecules and processes in living cells. nih.gov The ability to design and synthesize pyrazole derivatives with specific biological activities and fluorescent properties opens up exciting possibilities for the creation of novel chemical biology probes.

Future Perspectives and Research Challenges for 1 Isopropyl 3 Nitro 1h Pyrazole

Innovation in Sustainable and Efficient Synthetic Routes

The drive towards green chemistry has profoundly impacted the synthesis of heterocyclic compounds, including pyrazoles. nih.gov A primary challenge is the development of synthetic routes to 1-isopropyl-3-nitro-1H-pyrazole that are not only high-yielding but also environmentally benign. Traditional methods often rely on harsh conditions and hazardous reagents. researchgate.net

Future research is focused on several key areas of innovation:

Table 1: Comparison of Synthetic Methodologies for Pyrazoles

| Methodology | Key Advantages | Applicability to this compound | References |

|---|---|---|---|

| Conventional Synthesis | Well-established procedures | Often requires harsh conditions, organic solvents, and multiple steps for introducing isopropyl and nitro groups. | researchgate.net |

| Aqueous Multicomponent Reactions | Environmentally friendly, operational simplicity, high atom economy | Feasible for constructing the core ring structure using water as a solvent, reducing toxic waste. | acs.orgthieme-connect.comlongdom.org |

| Microwave/Ultrasonic-Assisted | Reduced reaction times, lower energy consumption | Can accelerate both the cyclization and nitration steps, improving overall efficiency. | researchgate.netthieme-connect.com |

| Heterogeneous Catalysis | Catalyst is easily recoverable and reusable, promoting sustainability. | Use of solid acid or metal catalysts can facilitate the synthesis under greener conditions. | researchgate.netthieme-connect.com |

Exploration of Novel Reaction Pathways and Catalytic Systems

Beyond making existing syntheses greener, a significant area of research is the discovery of entirely new reaction pathways and the application of modern catalytic systems. mdpi.com For a substituted pyrazole like this compound, this involves innovative ways to form the heterocyclic ring and introduce its functional groups with high regioselectivity.

Key research frontiers include:

Advanced Computational Approaches for Rational Molecular Design

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and the rational design of new compounds and reaction pathways. For this compound and its derivatives, computational approaches are key to unlocking their potential.

Future research will heavily rely on:

Diversification of Functionalization Strategies for Enhanced Properties

The pyrazole ring is a versatile scaffold that allows for functionalization at multiple positions. nih.gov A key research challenge is to develop strategies to selectively modify the this compound core to tune its properties for specific applications. The existing nitro group and the available positions on the pyrazole ring offer multiple handles for derivatization. nih.govresearchgate.net

Areas of active exploration include:

Table 2: Functionalization Strategies for Nitropyrazole Cores

| Functional Group/Strategy | Target Property Enhancement | Example Application | References |

|---|---|---|---|

| Azido (-N3) / Nitratoalkyl (-RONO2) | Modify melting point, density, and detonation parameters. | Melt-cast explosives | nih.govmdpi.com |

| Dinitromethyl (-CH(NO2)2) | Increase energy content, density, and oxygen balance. | High-energy density materials | rsc.org |

| Trinitromethyl (-C(NO2)3) | Significantly increase energetic performance. | High-performance explosives | nih.gov |

| Azo-bridging (-N=N-) | Increase nitrogen content and density. | High-density energetic materials | bit.edu.cn |

| Tetrazole Ring Fusion | Enhance thermal stability and nitrogen content. | Insensitive energetic compounds | researchgate.net |

Expanding Research into Novel Chemical Applications

While much research on nitropyrazoles has been driven by their potential as energetic materials, the unique properties of the this compound scaffold suggest a broader range of applications that are ripe for exploration. researchgate.netnih.gov

Future research will likely expand into:

Q & A

Basic Research Question

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., nitro group at C3 vs. C5). The isopropyl group’s split signals in ¹H NMR (~1.3 ppm, doublet) confirm regiochemistry .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (C₆H₉N₃O₂, MW 155.16) and fragmentation pathways .

- GC-MS : Non-polar columns (e.g., DB-5) with isothermal conditions resolve volatile derivatives .

Advanced Consideration : X-ray crystallography resolves steric clashes between nitro and isopropyl groups, critical for crystallinity studies .

How does the nitro group impact the compound’s stability under varying pH and temperature conditions?

Advanced Research Question

- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition above 150°C, attributed to nitro group exothermicity .

- pH Sensitivity : Hydrolysis studies (pH 1–13) show nitro group reduction to amine under strongly acidic conditions (pH < 2), altering reactivity .

Mitigation Strategy : Store at 2–8°C in inert atmospheres to prevent decomposition .

What computational approaches predict reactivity in functionalization reactions (e.g., Suzuki coupling)?

Advanced Research Question

- Docking Studies : Molecular docking (AutoDock Vina) identifies sterically accessible sites (C5 > C4) for cross-coupling .

- DFT Calculations : Solvent polarity (ε > 20) stabilizes transition states for nitro group participation in nucleophilic substitutions .

Advanced Research Question

- Meta-Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies. For example, cytotoxicity varies with nitroreductase expression levels in cancer cells .

- Structural Analogues : Test this compound alongside 3-nitro-5-methyl analogues to isolate substituent effects .

Recommendation : Standardize bioassay protocols (e.g., MTT assay pH 7.4, 48h incubation) for reproducibility .

What safety protocols are critical when handling nitro-substituted pyrazoles?

Basic Research Question

- Hazard Mitigation : Use fume hoods (P264) and nitrile gloves (P280) to avoid dermal/oral exposure (H313/H333) .

- Decomposition : Avoid strong acids to prevent nitro group reduction to toxic amines .

Emergency Response : Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite) .

How can regioselectivity be optimized in the synthesis of substituted 1H-pyrazole derivatives?

Advanced Research Question

- Directing Groups : Electron-withdrawing groups (e.g., nitro) meta-direct subsequent substitutions. Use Pd-catalyzed C-H activation for C5 functionalization .

- Solvent Effects : Polar aprotic solvents (DMF) enhance nitro group participation in SNAr reactions .

Case Study : this compound undergoes Suzuki coupling at C5 with aryl boronic acids (yield: 72–85%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.